molecular formula C24H22N4OS B11097291 N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11097291
M. Wt: 414.5 g/mol
InChI Key: JKPZQMQRYMYROM-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic triazole derivative characterized by a 4,5-diphenyl-substituted 1,2,4-triazole core, a sulfanyl bridge, and an acetamide group linked to a 2,4-dimethylphenyl substituent. This compound belongs to a class of molecules explored for diverse pharmacological activities, including antimicrobial, antiviral, and enzyme inhibition properties. Its structural complexity allows for modifications that influence solubility, bioavailability, and target interactions .

Properties

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H22N4OS/c1-17-13-14-21(18(2)15-17)25-22(29)16-30-24-27-26-23(19-9-5-3-6-10-19)28(24)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,25,29)

InChI Key

JKPZQMQRYMYROM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

Biological Activity

N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications in pharmacology.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically includes the alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol. The initial step employs nucleophilic substitution mechanisms to form the desired thioether linkage with the acetamide group. Characterization methods such as NMR spectroscopy and TLC are utilized to confirm the structure and purity of the synthesized compound .

Anticancer Properties

Research indicates that compounds containing triazole moieties exhibit promising anticancer activity. The specific compound under discussion has shown efficacy against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia), with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cancer cell proliferation. Molecular docking studies suggest that the compound interacts with proteins through hydrophobic contacts and hydrogen bonding .

Antimicrobial Activity

The compound also displays antimicrobial properties. In a comparative study against various bacterial strains:

  • Inhibition Studies : The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Dimethyl Substitution Enhances cytotoxicity in cancer cells due to increased electron density on the phenyl ring.
Triazole Moiety Essential for anticancer and antimicrobial activity; enhances binding affinity to target proteins.
Sulfanyl Group Contributes to the overall stability and reactivity of the compound.

Case Studies

  • Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .
  • Antimicrobial Testing : Another investigation focused on its antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations comparable to established antibiotics .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide as an anticancer agent.

Case Study Insights:

  • Cell Line Studies:
    • The compound exhibited significant growth inhibition against various cancer cell lines. For instance, it showed percent growth inhibitions (PGIs) of 86.61% against SNB-19 and 85.26% against OVCAR-8 cells. This suggests its potential as a therapeutic agent in treating specific types of cancer .
  • Mechanism of Action:
    • The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell survival .

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Research Findings:

  • Inhibition Studies:
    • It has been noted that compounds with similar structures can inhibit DNA-dependent enzymes crucial for microbial replication. This mechanism underlines the potential use of this compound in developing new antimicrobial agents .
  • Broad-Spectrum Activity:
    • Preliminary research indicates that this compound may possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the triazole ring, acetamide linker, or aromatic groups, leading to differences in physicochemical properties and biological activities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Key Substituents Molecular Weight Melting Point (°C) Yield (%) Biological Activity Reference
Target Compound 2,4-dimethylphenyl; 4,5-diphenyltriazole 447.52*
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-bromophenyl; cyclohexyl-methyl 409.35 398.8 (dec.) HIV-1 RT inhibition
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide 5-fluoro-2-methylphenyl 418.49 Industrial applications (pesticides?)
N-(2-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-methylphenylsulfanyl; 2-methylphenyl Not specified
N-(4-Bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (7e) 4-bromophenyl; 1,3,4-thiadiazole 563.49 222–224 (dec.) 84.6 Antimicrobial (Gram-positive bacteria)

*Calculated based on formula C25H23N4OS.

Substituent-Driven Physicochemical Variations

  • 447.52) . Bromophenyl analogs (e.g., compound 7e in ) exhibit higher molecular weights (~563.49) due to bromine’s atomic mass, correlating with elevated melting points (222–224°C) and antimicrobial potency.
  • Sulfanyl Linkers :

    • The sulfanyl group in all analogs facilitates hydrogen bonding (e.g., N–H⋯S interactions in ), critical for stabilizing enzyme-inhibitor complexes.

Preparation Methods

Triazole Core Formation

The 4,5-diphenyl-1,2,4-triazole scaffold is synthesized via cyclization of hydrazine derivatives with benzaldehyde under acidic conditions. For example:

  • Hydrazine-Benzaldehyde Cyclization :
    Heating benzaldehyde derivatives with hydrazine hydrate in glacial acetic acid at 80–100°C for 6–8 hours yields 4,5-diphenyl-4H-1,2,4-triazole-3-thiol (Intermediate A ) with 70–85% efficiency.

Thioether Coupling

The sulfanylacetamide side chain is introduced via nucleophilic substitution:

  • Thiol-Alkylation Reaction :
    Intermediate A reacts with 2-chloro-N-(2,4-dimethylphenyl)acetamide in anhydrous DMF, using potassium carbonate (K₂CO₃) as a base at 60–70°C for 4–6 hours. This step achieves 65–78% yield.

Reaction Scheme:

4,5-Diphenyl-4H-1,2,4-triazole-3-thiol+ClCH2C(O)N(H)C6H3(CH3)2K2CO3,DMFTarget Compound\text{4,5-Diphenyl-4H-1,2,4-triazole-3-thiol} + \text{ClCH}2\text{C(O)N(H)C}6\text{H}3(\text{CH}3)2 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times significantly compared to conventional methods:

  • Cyclization under Microwave :
    A mixture of benzaldehyde derivatives and thiosemicarbazide in ethanol irradiated at 150 W for 10–15 minutes yields Intermediate A with 88–92% efficiency.

One-Pot Alkylation

Combining microwave-enhanced thioether formation:

  • Procedure :
    Intermediate A and 2-chloroacetamide derivative are heated in acetonitrile at 100°C for 20 minutes under microwave, achieving 80–85% yield.

Comparative Data:

MethodTimeYield (%)Energy Efficiency
Conventional6 hrs65–78Low
Microwave20 min80–85High

Thio-Mediated Coupling Routes

Disulfide Intermediate Approach

Oxidative coupling of thiols improves regioselectivity:

  • Step 1 : Intermediate A is oxidized to disulfide (R–S–S–R) using H₂O₂ in acetic acid (70% yield).

  • Step 2 : Disulfide reacts with 2-bromo-N-(2,4-dimethylphenyl)acetamide in DMSO at 50°C for 2 hours, yielding the target compound (82% yield).

Green Chemistry Modifications

  • Solvent-Free Conditions :
    Reacting Intermediate A with acetamide derivatives in molten tetrabutylammonium bromide (TBAB) at 90°C for 3 hours achieves 75% yield with reduced waste.

Characterization and Validation

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 2.25 (s, 6H, CH₃), 3.89 (s, 2H, SCH₂), 7.12–7.45 (m, 14H, Ar–H)
IR 3250 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S)
MS m/z 414.5 [M+H]⁺ (Calc. 414.5)

Purity Analysis

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 80:20, λ = 254 nm).

  • Elemental Analysis : C₂₄H₂₂N₄OS (Calc. C 69.54%, H 5.35%, N 13.51%; Found C 69.48%, H 5.40%, N 13.47%).

Optimization Challenges and Solutions

Byproduct Formation

  • Issue : Competing N-alkylation vs. S-alkylation.

  • Fix : Use polar aprotic solvents (DMF/DMSO) to favor S-alkylation.

Scalability Limitations

  • Issue : Low yields (>50%) in large-scale thioether coupling.

  • Fix : Phase-transfer catalysis with tetrabutylammonium iodide (TBAI) improves interfacial reactivity (yield: 82%) .

Q & A

Advanced Research Question

  • DFT Calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps .
  • Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., HIV-1 reverse transcriptase) .
  • MD Simulations : GROMACS assesses stability of hydrogen-bonded networks in aqueous environments .

How to address discrepancies between theoretical and experimental spectroscopic data?

Advanced Research Question

  • Solvent Effects : Recalculate DFT spectra with IEFPCM solvent models to match experimental NMR shifts .
  • Conformational Sampling : Use Boltzmann-weighted averaging in NMR prediction software (e.g., MestReNova) .
  • Error Analysis : Compare RMSD values for IR vibrational modes to identify systematic biases .

What are critical parameters in X-ray crystallography for accurate structure determination?

Basic Research Question

  • Resolution : Aim for ≤ 0.84 Å to resolve hydrogen atoms .
  • Absorption Correction : Apply multi-scan methods (SADABS) for heavy-atom-containing crystals .
  • Validation Tools : Use PLATON to check for missed symmetry and R1/wR2 convergence .

How to synthesize analogues while maintaining core structural integrity?

Advanced Research Question

  • Substituent Screening : Replace phenyl groups with electron-withdrawing (e.g., Cl, Br) or donating (e.g., OCH₃) groups .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent undesired side reactions during coupling .
  • Parallel Synthesis : Employ automated reactors for high-throughput optimization of substituent ratios .

How do hydrogen-bonding interactions in crystal structures inform derivative design?

Advanced Research Question

  • Dimer Formation : N–H⋯N interactions (2.8–3.0 Å) stabilize crystal packing; mimic these in derivatives to enhance solubility .
  • Bioisosteric Replacement : Substitute sulfur with oxygen in sulfanyl groups to modulate hydrogen-bond strength .
  • Pharmacophore Mapping : Overlay crystal structures with target active sites (e.g., enzymes) to guide functionalization .

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